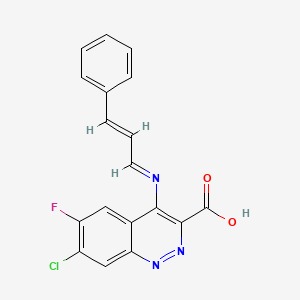

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid

Description

Properties

CAS No. |

159831-78-4 |

|---|---|

Molecular Formula |

C18H11ClFN3O2 |

Molecular Weight |

355.7 g/mol |

IUPAC Name |

7-chloro-6-fluoro-4-[[(E)-3-phenylprop-2-enylidene]amino]cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C18H11ClFN3O2/c19-13-10-15-12(9-14(13)20)16(17(18(24)25)23-22-15)21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,24,25)/b7-4+,21-8? |

InChI Key |

UVECIJBGCJVYQS-XBWBJOPRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid typically involves the condensation of 3-phenylallylideneamine with a cinnoline derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the cinnoline core to dihydrocinnoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Tables

Table 1: Substituent Effects on Cinnoline Derivatives

| Position | Substituent | Impact on Properties |

|---|---|---|

| 3 | Carboxylic acid | Enhances solubility; participates in salt formation |

| 4 | Propenylidene amino group | Introduces conjugation and steric bulk; modulates binding affinity |

| 6/7 | Fluoro/chloro | Increases metabolic stability; alters electron density |

Table 2: Core Structure Comparison

| Core | Nitrogen Positions | Electronic Profile | Example Application |

|---|---|---|---|

| Cinnoline | 1 and 2 | High π-deficiency | Kinase inhibition |

| Quinoline | 1 | Moderate π-deficiency | Antibacterial agents |

| Quinazoline | 1 and 3 | Enhanced hydrogen bonding | EGFR inhibitors |

Biological Activity

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid (CAS No. 159831-78-4) is a synthetic organic compound characterized by a unique structure that includes a cinnoline core, chloro and fluoro substituents, and a propenylidene amino side chain. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities, especially in cancer research.

Structural Characteristics

The molecular formula of this compound is . The structural features contribute to its biological activity, particularly its ability to interact with various biological targets involved in cell proliferation and apoptosis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anti-cancer properties. The compound's structural components suggest potential interactions with protein kinases, which are crucial in cancer progression and treatment.

Table 1: Summary of Biological Activities

The compound's mechanism of action is thought to involve the inhibition of specific protein kinases that play a role in signal transduction pathways associated with cancer. By modulating these pathways, the compound may hinder tumor growth and promote apoptosis in cancer cells.

Case Study: In Vitro and In Vivo Evaluations

A study evaluated the anti-proliferative effects of related compounds on various cancer cell lines (A549, Hela, BGC-823, and HepG2). The results indicated that compounds similar to this compound exhibited potent inhibitory activity against these cell lines, with some compounds showing effectiveness comparable to established chemotherapeutics like camptothecin. The in vivo data demonstrated significant tumor growth inhibition rates of 29.25% and 42.75% at doses of 20 mg/kg for the most effective compounds tested .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Chloro-6-fluoroquinoline | C9H6ClFN | Primarily used as an antibacterial agent. |

| 4-Aminoquinoline | C9H10N2 | Known for antimalarial properties; simpler structure. |

| 1-(4-Fluorophenyl)-4-hydroxyquinolin | C15H12FNO | Studied for neuroprotective effects. |

These comparisons highlight the unique structural and functional aspects of this compound, particularly its complex interactions with biological targets.

Q & A

Q. What are the typical synthetic routes for preparing 7-chloro-6-fluoro-4-substituted cinnolinecarboxylic acid derivatives?

The synthesis of such derivatives often involves halogenation, cyclization, and functional group modification. For example:

- Step 1 : Start with a halogenated benzoic acid precursor (e.g., 3-chloro-2,4,5-trifluorobenzoic acid), synthesized via diazotization using sodium nitrite and cupric chloride in acidic conditions .

- Step 2 : Introduce the cinnoline core via cyclization under reflux with reagents like phosphoryl chloride.

- Step 3 : Functionalize the 4-position using a Schiff base reaction with 3-phenyl-2-propenylideneamine.

Key Considerations: Monitor reaction pH and temperature to avoid over-halogenation or decomposition. Use X-ray crystallography (as in ) to confirm regioselectivity .

Q. How is the crystal structure of related intermediates validated?

X-ray crystallography is the gold standard. For example:

- In , the dihedral angle between the carboxyl group and benzene ring (6.8°) and intermolecular O–H···O hydrogen bonds were critical for confirming molecular packing .

- Use refinement software (e.g., SHELXL) to model H atoms geometrically with fixed bond lengths (O–H = 0.82 Å, C–H = 0.93 Å) .

Q. What analytical methods are used to characterize this compound?

- HPLC : Purity assessment (≥95% as in ) .

- NMR : Confirm substitution patterns (e.g., fluorine and chlorine integration).

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Employ Design of Experiments (DoE) methodologies:

- Factor Screening : Vary temperature, solvent (e.g., DMF vs. toluene), and catalyst loading (e.g., palladium or copper in ) .

- Response Surface Modeling : Optimize parameters like reaction time (e.g., 24–72 hours in ) for amino acid conjugates .

Example: highlights statistical methods to minimize trial-and-error approaches, reducing development time by 30–50% .

Q. How are computational tools used to predict reaction pathways?

- Quantum Chemical Calculations : ICReDD () uses reaction path searches to identify transition states and intermediates .

- Density Functional Theory (DFT) : Predict regioselectivity in halogenation or cyclization steps.

Case Study: Computational modeling of hydrogen bonding (e.g., O–H···O in ) can guide solvent selection to stabilize intermediates .

Q. How to resolve contradictions in spectroscopic data?

- Contradiction Example : Discrepancies in NMR shifts due to tautomerism or solvent effects.

- Resolution : Combine multiple techniques (e.g., X-ray for absolute configuration, variable-temperature NMR to study dynamic processes).

- Data Cross-Validation : Compare with structurally analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in ) .

Q. What strategies improve solubility for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.